

# An In-depth Technical Guide to 2-Nitrobenzofuran: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: **2-Nitrobenzofuran**

Cat. No.: **B1220441**

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This technical guide provides a comprehensive overview of **2-nitrobenzofuran**, a heterocyclic compound of interest in medicinal chemistry. This document outlines its molecular structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Molecular Structure and IUPAC Name

**2-Nitrobenzofuran** is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring, with a nitro group substituted at the 2-position of the furan ring.

The standard IUPAC name for this compound is 2-nitro-1-benzofuran.<sup>[1]</sup>

The molecular structure is depicted in the diagram below.

Caption: Molecular structure of **2-nitrobenzofuran**.

## Data Presentation

Quantitative data for **2-nitrobenzofuran** is summarized below. It should be noted that experimental physical properties such as melting and boiling points are not readily available in

the public literature. The data presented here are primarily computed properties sourced from chemical databases.

Property	Value	Source
IUPAC Name	2-nitro-1-benzofuran	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	163.13 g/mol	<a href="#">[1]</a>
Exact Mass	163.026943022 Da	<a href="#">[1]</a>
CAS Number	33094-66-5	<a href="#">[1]</a>
Topological Polar Surface Area	59 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem

## Experimental Protocols

A common and effective method for the synthesis of **2-nitrobenzofurans** involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base. This proceeds through a tandem Henry (nitroaldol) reaction, intramolecular cyclization, and subsequent dehydration.

## Synthesis of 2-Nitrobenzofuran from Salicylaldehyde

This protocol describes a general method for the synthesis on a millimole scale.

### Materials:

- Substituted Salicylaldehyde (1.0 mmol)
- Bromonitromethane (1.2 mmol)

- Anhydrous Potassium Carbonate ( $K_2CO_3$ ) (2.0 mmol)
- Anhydrous Methanol (10 mL)
- Dichloromethane (DCM)
- Brine solution
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

#### Procedure:

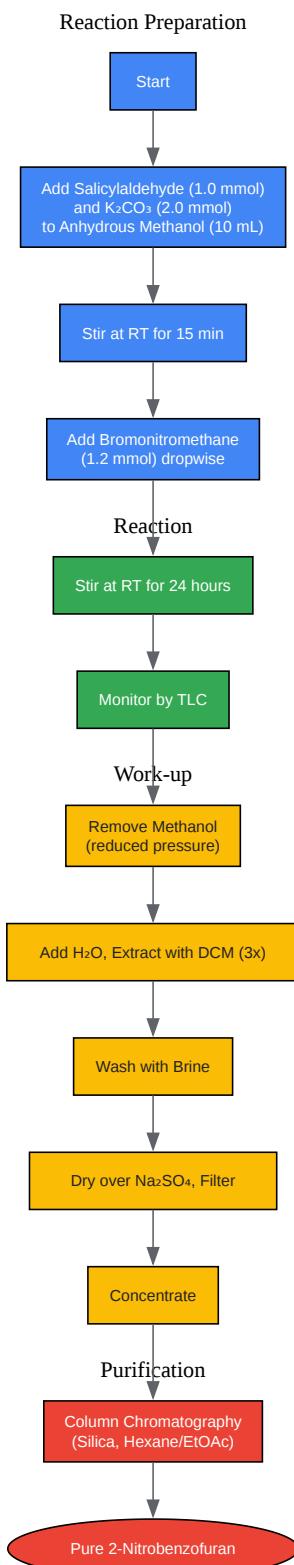
- To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
- Stir the mixture at room temperature for 15 minutes.
- Add bromonitromethane (1.2 mmol) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Work-up and Purification:

- After the reaction is complete, remove the methanol under reduced pressure.
- To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **2-nitrobenzofuran** derivative.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-nitrobenzofurans**.



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Caption: Workflow for the synthesis of **2-nitrobenzofurans**.

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## References

- 1. 2-Nitrobenzofuran | C8H5NO3 | CID 36328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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